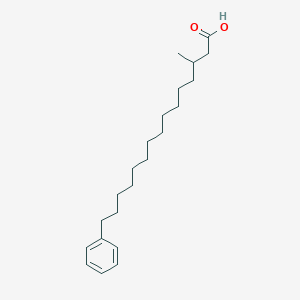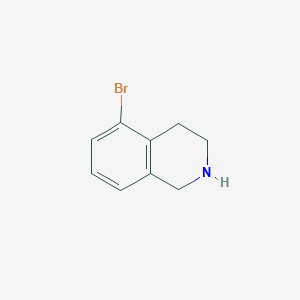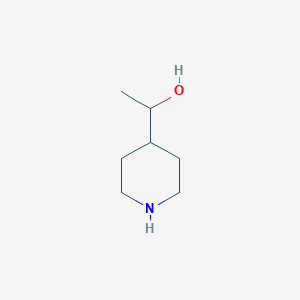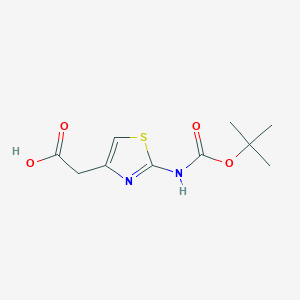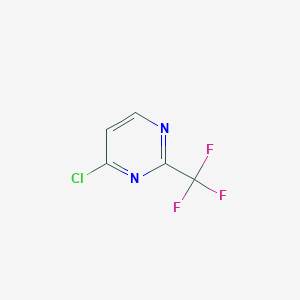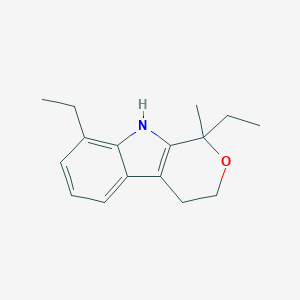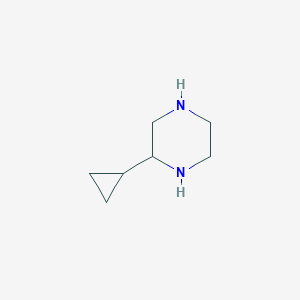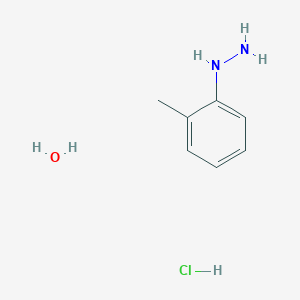
Ortho-tolylhydrazine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ortho-tolylhydrazine hydrochloride hydrate is a chemical compound with the molecular formula CH₃C₆H₄NHNH₂·HCl·xH₂O. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ortho-tolylhydrazine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of ortho-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually obtained through crystallization and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ortho-tolylhydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazine compounds
Applications De Recherche Scientifique
Ortho-tolylhydrazine hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazine derivatives.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ortho-tolylhydrazine hydrochloride hydrate involves its reactivity with various chemical species. The hydrazine group in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Ortho-tolylhydrazine hydrochloride hydrate can be compared with other similar compounds, such as:
Para-tolylhydrazine hydrochloride: Similar in structure but with the hydrazine group in the para position.
Meta-tolylhydrazine hydrochloride: Similar in structure but with the hydrazine group in the meta position.
Phenylhydrazine hydrochloride: Lacks the methyl group present in this compound.
Uniqueness: this compound is unique due to the position of the hydrazine group on the ortho position of the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from its para and meta counterparts.
Propriétés
Numéro CAS |
123334-17-8 |
|---|---|
Formule moléculaire |
C7H13ClN2O |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
Clé InChI |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
SMILES canonique |
CC1=CC=CC=C1NN.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




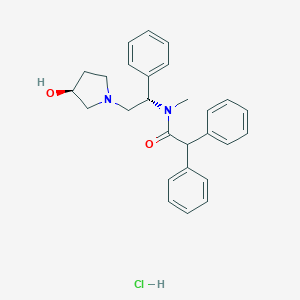
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
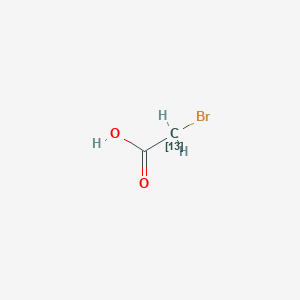
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
